(6-甲氧基萘-1-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

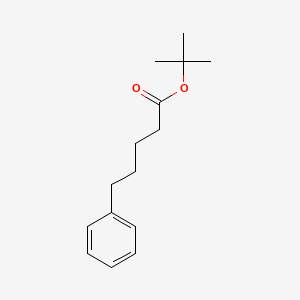

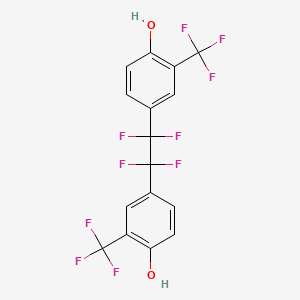

“(6-Methoxynaphthalen-1-yl)boronic acid” is a chemical compound with the linear formula C10H6OCH3B(OH)2 . It is a white to off-white crystalline powder . This compound is used as a reactant for various chemical reactions such as Suzuki-Miyaura coupling, enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .

Synthesis Analysis

The synthesis of “(6-Methoxynaphthalen-1-yl)boronic acid” involves several chemical reactions. It is used as a reactant for Suzuki-Miyaura coupling, enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .Molecular Structure Analysis

The molecular structure of “(6-Methoxynaphthalen-1-yl)boronic acid” is represented by the SMILES stringCOc1ccc2cc(ccc2c1)B(O)O . The InChI key for this compound is GZFAVYWCPSMLCM-UHFFFAOYSA-N . Chemical Reactions Analysis

“(6-Methoxynaphthalen-1-yl)boronic acid” is involved in several chemical reactions. It is used as a reactant for Suzuki-Miyaura coupling, enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .Physical and Chemical Properties Analysis

“(6-Methoxynaphthalen-1-yl)boronic acid” is a white to off-white crystalline powder . It has a molecular weight of 202.01 g/mol . The melting point of this compound is greater than 295 °C .科学研究应用

分析化学应用:

- 4-(6-甲氧基萘-2-基)-4-氧代-2-丁烯酸的甲酯用作生物学上重要的硫醇(如谷胱甘肽和半胱氨酸)的高效液相色谱 (HPLC) 的荧光标记试剂 (Gatti 等,1990).

- 2-溴乙酰基-6-甲氧基萘用作羧酸(如脂肪酸和胆汁酸)的 HPLC 分析的荧光标记试剂 (Gatti 等,1992).

材料科学和化学:

- 2-(6-甲氧基萘-2-基)丙酸及其衍生物对革兰氏阳性和革兰氏阴性菌表现出体外抗菌活性 (Mamatha 等,2011).

- (+)-(S)-2-(6-甲氧基萘-2-基)丙酸的量子力学和光谱研究 (FT-IR、FT-拉曼) 提供了对其电子和振动特性的见解,这在材料科学中很有用 (Sakthivel 等,2018).

有机合成和催化:

- 该化合物参与乙烯基芳烃的室温氢硼化,显示出显着的区域选择性和对映选择性,可用于合成复杂的有机分子 (Crudden 等,2004).

- 它用于合成近红外 (NIR) 萘基含氮-BODIPY,表明其在光化学应用中的潜力 (Jiang 等,2015).

高级化学分析:

- 用于叶面肥中硼的光度测定,表明其在农业化学中的用途 (Wen,2002).

安全和危害

“(6-Methoxynaphthalen-1-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

作用机制

Target of Action

The primary target of 2-Methoxynaphthalene-5-boronic acid, also known as (6-Methoxynaphthalen-1-yl)boronic acid, is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid or its derivatives (which are formally nucleophilic) are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium is oxidized to form a new Pd-C bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally considered to be only marginally stable in water . This could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, which can be used in various applications, including drug discovery and materials science .

Action Environment

The action of 2-Methoxynaphthalene-5-boronic acid is influenced by environmental factors such as the presence of water. Boronic acids and their esters, including this compound, are only marginally stable in water . Hydrolysis can occur, especially at physiological pH, which can influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

(6-methoxynaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIYQHHNRCPDIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC(=CC2=CC=C1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)

![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)

![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)

![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)